
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Overview
Description
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a benzimidazole core structure. It is an important synthetic intermediate used in the synthesis of many organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied extensively in recent years, and various methods have been developed for its synthesis.
Scientific Research Applications
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied extensively for its potential use in a variety of scientific and medical applications. It has been studied as a potential treatment for cancer, as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds, and as a potential therapeutic agent for the treatment of bacterial infections. It has also been studied as a potential inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an antioxidant.
Mechanism of Action
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, it has been shown to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, it has been shown to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogen. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments include its easy availability, low cost, and relatively simple synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions.
Future Directions
For the study of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one include further investigation into its potential therapeutic applications, such as its potential use as an anti-inflammatory agent and as an antioxidant. Additionally, further research into its potential use as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and other bioactive compounds is warranted. Additionally, further research into its potential use as an inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen, is needed. Finally, further research into its potential use as a therapeutic agent for the treatment of bacterial infections is also needed.
Synthesis Methods
The most common method for the synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is the reaction of 2-bromo-3-methylpropane-1-thiol with ethyl bromoacetate in the presence of a base. This reaction proceeds via a nucleophilic substitution followed by a condensation reaction to form the desired product. Other methods for the synthesis of this compound include the reaction of ethyl bromoacetate with 2-methylpropyl-1-thiol in the presence of a base, and the reaction of ethyl bromoacetate with 2-methylpropyl-1-thiol in the presence of a palladium catalyst.
properties
IUPAC Name |
6-bromo-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIUJNDINPEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162020 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
795290-90-3 | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795290-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



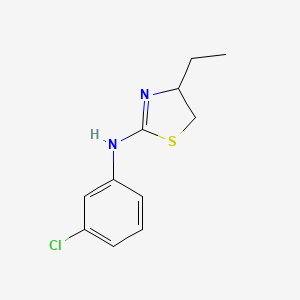
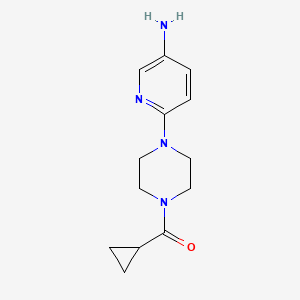

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
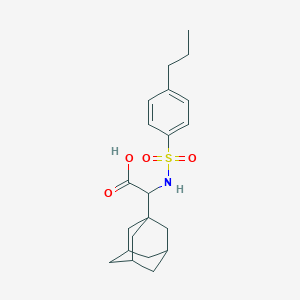
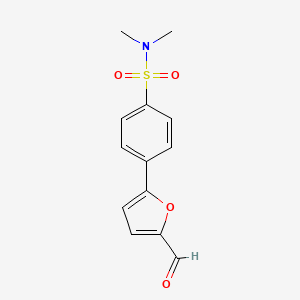
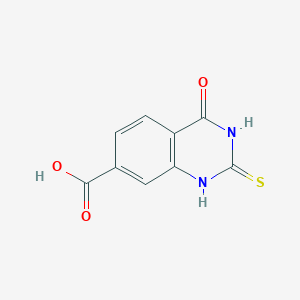

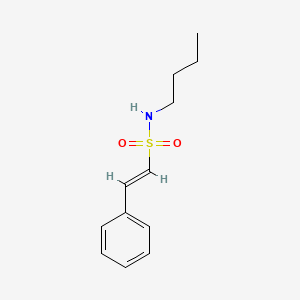

![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)